molecular formula C19H23N3OS B11452376 N-[3-(1-butyl-1H-benzimidazol-2-yl)propyl]thiophene-2-carboxamide

N-[3-(1-butyl-1H-benzimidazol-2-yl)propyl]thiophene-2-carboxamide

Cat. No.: B11452376
M. Wt: 341.5 g/mol
InChI Key: REVYVAXBRVQJMR-UHFFFAOYSA-N
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Description

N-[3-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]THIOPHENE-2-CARBOXAMIDE is a synthetic organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a butyl group attached to the benzimidazole ring, which is further connected to a thiophene-2-carboxamide moiety through a propyl linker. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]THIOPHENE-2-CARBOXAMIDE typically involves a multi-step process:

    Formation of the Benzimidazole Core: The initial step involves the synthesis of the benzimidazole core by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the Butyl Group: The benzimidazole core is then alkylated with butyl bromide in the presence of a base such as potassium carbonate to introduce the butyl group.

    Linking the Propyl Chain: The butylated benzimidazole is reacted with 3-bromopropylamine to attach the propyl linker.

    Coupling with Thiophene-2-Carboxylic Acid: Finally, the propyl-linked benzimidazole is coupled with thiophene-2-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of N-[3-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]THIOPHENE-2-CARBOXAMIDE follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors, automated synthesis platforms, and high-throughput purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]THIOPHENE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to reduce the carboxamide group to an amine.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions with reagents like bromine or chlorine to introduce halogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Bromine in carbon tetrachloride or chlorine in chloroform.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[3-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]THIOPHENE-2-CARBOXAMIDE has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its ability to interact with various biological targets.

    Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Biological Studies: The compound is used as a probe to study the interaction of benzimidazole derivatives with biological macromolecules such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of N-[3-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets:

    Molecular Targets: The compound binds to enzymes and receptors involved in cellular processes, such as DNA synthesis and repair, protein kinases, and ion channels.

    Pathways Involved: It modulates signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(1H-1,3-BENZODIAZOL-2-YL)PROPYL]FURAN-2-CARBOXAMIDE: Similar structure but with a furan ring instead of thiophene.

    N-[3-(1H-1,3-BENZODIAZOL-2-YL)PROPYL]THIOPHENE-2-CARBOXAMIDE: Similar structure but with different alkyl groups.

Uniqueness

N-[3-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]THIOPHENE-2-CARBOXAMIDE is unique due to the presence of the butyl group, which enhances its lipophilicity and ability to penetrate biological membranes. This structural feature contributes to its distinct pharmacokinetic and pharmacodynamic properties compared to other similar compounds.

Properties

Molecular Formula

C19H23N3OS

Molecular Weight

341.5 g/mol

IUPAC Name

N-[3-(1-butylbenzimidazol-2-yl)propyl]thiophene-2-carboxamide

InChI

InChI=1S/C19H23N3OS/c1-2-3-13-22-16-9-5-4-8-15(16)21-18(22)11-6-12-20-19(23)17-10-7-14-24-17/h4-5,7-10,14H,2-3,6,11-13H2,1H3,(H,20,23)

InChI Key

REVYVAXBRVQJMR-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=CC=CC=C2N=C1CCCNC(=O)C3=CC=CS3

Origin of Product

United States

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